molecular formula C11H14FN B1451668 (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine CAS No. 1019576-82-9

(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine

Cat. No.: B1451668
CAS No.: 1019576-82-9
M. Wt: 179.23 g/mol
InChI Key: SPZLDRRWVOAIGP-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine is a useful research compound. Its molecular formula is C11H14FN and its molecular weight is 179.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis

  • Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reactions, showcasing a method to precisely control cation functionality and directly connect guanidinium into stable phenyl rings without deleterious side reactions (Kim et al., 2011).

Synthesis and Structural Features

  • Research on monofluorinated cyclopropanecarboxylates demonstrated the synthesis and reactions of these compounds, including their application in creating analogs of tranylcypromine, an antidepressant drug. This study also explored the synthesis of enantiopure cyclopropylmethanols and their derivatives, emphasizing the close intermolecular C-H...F-C contacts in the solid state structures of these compounds (Haufe et al., 2002).

Methodology for Synthesis of Dual Inhibitors

  • A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles was described. This methodology was applied in the enantioselective synthesis of the dual serotonin/norepinephrine reuptake inhibitor, demonstrating a synthesis route for complex pharmaceuticals (Lifchits & Charette, 2008).

Antioxidant and Free Radical Scavengers

  • The synthesis and characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines showed potential in the treatment of diseases where free radicals are implicated. These compounds may act as free radical scavengers due to their thio and amino groups (Muhi-Eldeen & Hassan, 2017).

Agricultural Applications

  • Compounds capable of blocking the ethylene receptor in fruits, such as bananas, were tested for their ability to inhibit chlorophyll degradation. This research suggests potential applications in extending the shelf life of fruits by inhibiting ethylene action, a critical factor in the ripening process (Sisler et al., 2009).

Properties

IUPAC Name

1-cyclopropyl-N-[(2-fluorophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)8-13-7-9-5-6-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZLDRRWVOAIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.